![molecular formula C20H25N3O3 B2653246 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide CAS No. 2379996-18-4](/img/structure/B2653246.png)
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide, commonly known as CDPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPPA is a small molecule that has been shown to modulate the activity of a specific protein, which has implications for a range of diseases.
Wirkmechanismus
CDPPA works by modulating the activity of a specific protein, which is known as RGS4. RGS4 is involved in a range of cellular processes, including the regulation of signaling pathways that are implicated in a range of diseases. CDPPA has been shown to bind to RGS4 and modulate its activity, which has implications for a range of diseases.
Biochemical and Physiological Effects:
CDPPA has been shown to have a range of biochemical and physiological effects. In particular, CDPPA has been shown to modulate the activity of RGS4, which has implications for a range of diseases. CDPPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CDPPA in lab experiments is that it is a small molecule, which makes it easier to study than larger molecules. CDPPA is also relatively stable, which makes it easier to handle in lab experiments. One limitation of using CDPPA in lab experiments is that it can be difficult to synthesize, which may limit its availability for some researchers.
Zukünftige Richtungen
There are a number of potential future directions for research on CDPPA. One area of research that is likely to receive significant attention is the use of CDPPA as a potential treatment for Alzheimer's disease. CDPPA may also have potential applications in the treatment of other diseases, such as rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of CDPPA.
Synthesemethoden
CDPPA can be synthesized using a variety of methods, but the most common approach involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexanone hydrazone. This intermediate is then reacted with 2-phenethylbromide to form the desired product, CDPPA.
Wissenschaftliche Forschungsanwendungen
CDPPA has been extensively studied for its potential therapeutic applications in a range of diseases. One area of research that has received significant attention is the use of CDPPA as a potential treatment for Alzheimer's disease. CDPPA has been shown to modulate the activity of a specific protein, which is implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-18(21-12-11-16-7-3-1-4-8-16)15-22-13-14-23(20(26)19(22)25)17-9-5-2-6-10-17/h1,3-4,7-8,13-14,17H,2,5-6,9-12,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUQWSNMKZZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.